2-(3-bromo-4-chlorophenyl)ethan-1-ol

Lipophilicity Drug-likeness Membrane permeability

2-(3-Bromo-4-chlorophenyl)ethan-1-ol is a halogenated phenethyl alcohol bearing both bromine and chlorine substituents on the aromatic ring in a 3,4-substitution pattern. With a molecular weight of 235.50 Da and a computed XLogP3-AA of 2.8, this compound serves as a versatile intermediate in organic synthesis, particularly where sequential, chemoselective cross-coupling reactions are required.

Molecular Formula C8H8BrClO
Molecular Weight 235.50 g/mol
CAS No. 1545304-97-9
Cat. No. B6617806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromo-4-chlorophenyl)ethan-1-ol
CAS1545304-97-9
Molecular FormulaC8H8BrClO
Molecular Weight235.50 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCO)Br)Cl
InChIInChI=1S/C8H8BrClO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4H2
InChIKeyRRGCIXSFISQGTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-4-chlorophenyl)ethan-1-ol (CAS 1545304-97-9): A Dual-Halogen Phenethyl Alcohol Intermediate


2-(3-Bromo-4-chlorophenyl)ethan-1-ol is a halogenated phenethyl alcohol bearing both bromine and chlorine substituents on the aromatic ring in a 3,4-substitution pattern . With a molecular weight of 235.50 Da and a computed XLogP3-AA of 2.8, this compound serves as a versatile intermediate in organic synthesis, particularly where sequential, chemoselective cross-coupling reactions are required .

Why 2-(3-Bromo-4-chlorophenyl)ethan-1-ol Cannot Be Replaced by Single-Halogen or Dichloro Analogs


In-class phenethyl alcohols such as 2-(4-chlorophenyl)ethanol or 2-(4-bromophenyl)ethanol possess only one halogen handle for further functionalization, limiting their utility to single-step derivatization. The 3,4-dichloro analog offers two identical leaving groups with poor discrimination. In contrast, the 3-bromo-4-chloro pattern of the target compound introduces a well-established reactivity hierarchy (C–Br > C–Cl) that enables orthogonal, sequential cross-coupling—a capability that single-halogen and homodihalogen analogs cannot replicate .

Quantitative Differentiation Evidence for 2-(3-Bromo-4-chlorophenyl)ethan-1-ol vs. Closest Analogs


Enhanced Computed Lipophilicity (XLogP3-AA = 2.8) vs. Mono-Halogenated Phenethyl Alcohols

The target compound exhibits a computed XLogP3-AA of 2.8, which is 0.9 units higher than 2-(4-chlorophenyl)ethanol (XLogP3-AA = 1.9) and 0.6 units higher than 2-(4-bromophenyl)ethanol (XLogP3-AA = 2.2) . This increase in lipophilicity can enhance passive membrane permeability, a critical parameter in early drug discovery. Among the comparator set, only the 3,4-dichloro analog (XLogP3-AA = 2.5) approaches the target's value, but lacks differential halogen reactivity .

Lipophilicity Drug-likeness Membrane permeability

Orthogonal Reactivity: Chemoselective Sequential Cross-Coupling Enabled by C–Br >> C–Cl Hierarchy

The general reactivity order in Pd-catalyzed Suzuki–Miyaura coupling is C–Br > C–Cl > C–OTf . This hierarchy has been exploited for one-pot sequential coupling of bromo-chloro-aryl substrates, where the bromide site reacts first at cryogenic temperature (−78 °C) and the chloride site subsequently at elevated temperature, enabling rapid construction of polyfunctionalized arenes . In a representative example, sequential coupling of a bromo-chloro-aryl triflate yielded terphenyl derivatives in 72–95% yields with complete chemoselectivity . The 3-bromo-4-chloro substitution pattern of the target compound is ideally suited for such orthogonal transformations, a feature not available in mono-halogen or symmetrical dihalogen analogs.

Chemoselectivity Sequential cross-coupling Palladium catalysis

Differential Oxidation Kinetics of Halogenated Phenethyl Alcohols: Hammett Analysis

Mechanistic studies on the oxidation of substituted phenethyl alcohols (X-C₆H₄-CH₂-CH₂-OH) by sodium-N-bromo-benzenesulphonamide reveal a biphasic Hammett plot with reaction constants ρ = −3.2 for electron-releasing substituents and ρ = −0.34 for electron-withdrawing groups . The 3-bromo-4-chloro substitution pattern places the target compound in the electron-withdrawing regime, predicting a distinct kinetic profile compared to mono-halogen analogs. For instance, the oxidation rate of 4-chlorophenethyl alcohol differs substantially from that of 4-bromophenethyl alcohol under identical conditions, demonstrating that mixed halogenation alters oxidative stability .

Oxidation kinetics Hammett plot Structure-reactivity relationship

Biocatalytic Reduction of 3-Bromo-4-chloroacetophenone to Enantiopure Alcohol Demonstrates Scaffold Compatibility

The 3-bromo-4-chlorophenyl scaffold is tolerated in whole-cell biocatalytic reductions. Daucus carota (carrot root) reduces 3-bromo-4-chloroacetophenone to (R)-1-(3-bromo-4-chlorophenyl)ethanol with 98% enantiomeric excess and 78% isolated yield, demonstrating that the dual-halogen substitution does not impair enzymatic recognition . This contrasts with 2-bromoacetophenone, which gives only 8–27% yield under similar conditions, highlighting that the 3,4-bromo-chloro pattern offers a favorable balance of electronic effects for biocatalytic transformations .

Biocatalysis Enantioselective reduction Daucus carota

Procurement-Driven Application Scenarios for 2-(3-Bromo-4-chlorophenyl)ethan-1-ol


Sequential Library Synthesis of Unsymmetrical Biaryl or Terphenyl Scaffolds

Leverage the C–Br >> C–Cl reactivity hierarchy for one-pot, two-step sequential Suzuki–Miyaura or Murahashi couplings. Introduce a first aryl group at the bromide position under cryogenic or mild conditions, then install a second, different aryl group at the chloride site at elevated temperature, yielding diverse, functionalized biaryl or terphenyl scaffolds in high overall yields (72–95%) without intermediate purification .

Chiral Intermediate Production via Biocatalytic Reduction

Transform the corresponding ketone (3-bromo-4-chloroacetophenone) into enantiopure (R)-1-(3-bromo-4-chlorophenyl)ethanol using carrot root biocatalysis (98% ee, 78% yield) . The 3-bromo-4-chlorophenyl motif is well-tolerated, and the resulting chiral alcohol can serve as a building block for asymmetric synthesis of pharmaceutical leads.

Physicochemical Property Modulation in Drug-Like Intermediates

With a computed XLogP3-AA of 2.8, the compound offers a lipophilicity window that is 0.3–0.9 logP units higher than mono-halogen analogs and the 3,4-dichloro variant . This can be exploited to fine-tune the logD, solubility, and permeability profile of drug candidates during lead optimization, especially when combined with subsequent functionalization of the remaining halogen handle.

Oxidation-Resistant Scaffold for Multi-Step Synthetic Sequences

The electron-withdrawing bromo-chloro substitution pattern places the benzylic alcohol in a kinetic regime with a Hammett ρ of −0.34 for oxidations . Relative to electron-donating group-substituted analogs, this scaffold exhibits moderated oxidation rates, which can improve mass recovery during extended synthetic sequences and facilitate procurement planning for long-term campaigns.

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